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An In-Depth Technical Guide to the Structure Elucidation of (2-Fluoro-5-(pyrrolidine-1-
carbonyl)phenyl)boronic acid

Foreword: The Imperative of Unambiguous
Structural Verification
In the landscape of modern drug discovery and materials science, (2-Fluoro-5-(pyrrolidine-1-
carbonyl)phenyl)boronic acid stands as a valuable building block. Its utility in constructing

complex molecules, particularly as a precursor for inhibitors of enzymes like PI3K and mTOR,

necessitates an absolute and unequivocal confirmation of its chemical structure.[1] The

presence of multiple reactive moieties—a boronic acid, a fluorine substituent, and a tertiary

amide—demands a multi-faceted analytical approach. Misidentification can lead to failed

syntheses, misinterpreted biological data, and significant delays in development pipelines.

This guide eschews a simplistic checklist methodology. Instead, it provides a comprehensive,

logic-driven framework for the structural elucidation of this specific molecule, grounded in first

principles and field-proven techniques. We will explore not just what experiments to perform,

but why specific techniques are chosen and how their data streams are integrated into a single,

self-validating conclusion. This document is intended for researchers, analytical scientists, and
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drug development professionals who require a robust and defensible strategy for molecular

characterization.

Molecular Blueprint: Physicochemical and
Structural Overview
The target molecule, (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid, is a

substituted arylboronic acid. The strategic placement of the fluorine atom and the pyrrolidine

amide group significantly influences its electronic properties, reactivity, and potential for

intermolecular interactions.

B(OH)₂ C
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Caption: 2D representation of the core molecular structure.

A foundational understanding begins with its basic physicochemical properties, which inform

analytical method development, such as solvent selection and storage conditions.

Table 1: Physicochemical Properties of (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic
acid
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Property Value Source

Molecular Formula C₁₁H₁₃BFNO₃ [1][2]

Molecular Weight 237.04 g/mol [1][2]

Appearance Off-white solid [1]

Melting Point 146-148 °C [1][3]

Storage
2-8°C, Sealed in dry

atmosphere
[1][3]

Predicted pKa 7.75 ± 0.58 [1][3]

The Analytical Gauntlet: A Workflow for Structural
Confirmation
No single technique can provide absolute proof of structure. A robust elucidation strategy relies

on the orthogonal and complementary nature of multiple analytical methods. The following

workflow illustrates a logical progression from confirming molecular formula to detailing the

precise connectivity and three-dimensional arrangement of atoms.

Caption: Integrated workflow for comprehensive structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Cornerstone of Connectivity
NMR spectroscopy is the most powerful technique for determining the structure of organic

molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the

chemical environment and connectivity of each atom. For this specific molecule, a suite of 1D

and 2D NMR experiments is required.

¹H NMR Spectroscopy
Causality: Proton NMR provides the initial fingerprint of the molecule, revealing the number of

distinct proton environments, their integration (relative numbers), and their proximity to one

another through spin-spin coupling.
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Expected Spectral Features:

Aromatic Region (δ 7.0-8.5 ppm): Three protons on the phenyl ring will exhibit complex

splitting patterns due to ³JHH (ortho), ⁴JHH (meta), and through-space or bond-based JHF

couplings.

Pyrrolidine Region (δ 3.0-4.0 ppm and δ 1.8-2.2 ppm): The eight protons of the pyrrolidine

ring are expected to show complex, overlapping multiplets. The two CH₂ groups adjacent to

the nitrogen will be deshielded (δ ~3.5 ppm) compared to the other two CH₂ groups (δ ~1.9

ppm). Due to the restricted rotation around the amide C-N bond, the protons on each

methylene group can be diastereotopic, leading to even more complex splitting.

Boronic Acid Protons (B(OH)₂): These protons are acidic and rapidly exchange with trace

water in the solvent. This typically results in a broad, low-intensity singlet that can appear

over a wide chemical shift range and may not be reliably observed.

¹³C NMR Spectroscopy
Causality: ¹³C NMR confirms the carbon skeleton of the molecule. The number of unique

signals corresponds to the number of chemically non-equivalent carbon atoms.

Expected Spectral Features:

Carbonyl Carbon (δ ~165-170 ppm): A single, distinct signal for the amide carbonyl carbon.

Aromatic Carbons (δ ~110-165 ppm): Six signals are expected. The carbon directly bonded

to the fluorine will show a large ¹JCF coupling, appearing as a doublet. The carbon bonded

to the boron atom (ipso-carbon) will have a characteristic chemical shift and may appear

broader due to coupling with the quadrupolar ¹¹B nucleus.

Pyrrolidine Carbons (δ ~24-50 ppm): Four signals corresponding to the four distinct

methylene groups in the pyrrolidine ring.

¹⁹F NMR Spectroscopy
Causality: Given that approximately 20-30% of all drugs are fluorinated, ¹⁹F NMR is a critical

tool in pharmaceutical analysis.[4] It offers high sensitivity and a wide chemical shift range,
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making it an excellent probe of the local electronic environment with no background

interference.[5]

Expected Spectral Features:

A single resonance is expected for the one fluorine atom. Its chemical shift will be indicative

of its position on the electron-deficient aromatic ring.

This signal will likely appear as a multiplet due to coupling with adjacent aromatic protons

(typically ³JHF ≈ 7-10 Hz).

¹¹B NMR Spectroscopy
Causality: This experiment is non-negotiable for any boronic acid. It directly probes the boron

atom, confirming its hybridization state and integrity.[6][7]

Expected Spectral Features:

A single, relatively broad signal is expected in the range of δ +25 to +35 ppm, which is

characteristic of a trigonal planar (sp²-hybridized) arylboronic acid.[8] A significant upfield

shift (towards δ 0-10 ppm) would indicate the formation of a tetrahedral (sp³-hybridized)

boronate species, for instance, through complexation with a diol or solvent.[7][9] The signal

is often broad due to the quadrupolar nature of the ¹¹B nucleus (I = 3/2).[10]

Table 2: Predicted NMR Chemical Shifts (δ in ppm)
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Nucleus Functional Group
Predicted Chemical
Shift (δ)

Key Couplings /
Notes

¹H Aromatic (3H) 7.0 - 8.5
Complex multiplets

(JHH, JHF)

Pyrrolidine N-CH₂

(4H)
3.0 - 4.0 Overlapping multiplets

Pyrrolidine C-CH₂

(4H)
1.8 - 2.2 Overlapping multiplets

B(OH)₂ (2H) Variable, broad
Often exchanges with

D₂O

¹³C C=O (Amide) 165 - 170

C-F 158 - 164 Large ¹JCF coupling

C-B 125 - 135 May be broad

Aromatic CH 115 - 140

Pyrrolidine N-CH₂ 45 - 50

Pyrrolidine C-CH₂ 24 - 27

¹⁹F Ar-F -105 to -120 Relative to CFCl₃

¹¹B B(OH)₂ +25 to +35

Broad signal,

characteristic of sp²

Boron

2D NMR for Final Connectivity Proof
Causality: While 1D NMR suggests the pieces, 2D NMR (COSY, HSQC, HMBC) puts the

puzzle together, providing unambiguous proof of atom-to-atom connectivity.

COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks, confirming the proton

connectivity within the phenyl and pyrrolidine rings.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly

attached carbon, definitively assigning the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the

overall molecular framework. It reveals correlations between protons and carbons over two

to three bonds.

Caption: Key expected HMBC correlations for structural verification.

Protocol 1: Complete NMR Analysis
Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve in ~0.7 mL

of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure complete dissolution.

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband

probe.

¹H NMR Acquisition: Acquire a standard 1D proton spectrum with sufficient scans to achieve

a signal-to-noise ratio >100:1 for the aromatic signals.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An overnight acquisition

may be necessary to obtain adequate signal-to-noise for all carbons.

¹⁹F NMR Acquisition: Using the broadband probe, acquire a proton-decoupled ¹⁹F spectrum.

¹¹B NMR Acquisition: Tune the probe to the ¹¹B frequency. Acquire a 1D spectrum. For

optimal results, use a quartz NMR tube to eliminate background signals from borosilicate

glass.[10]

2D NMR Acquisition: Perform standard gCOSY, gHSQC, and gHMBC experiments using

manufacturer-provided parameter sets, optimizing the spectral width for each dimension.

Data Processing: Process all spectra using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate

spectra to the residual solvent peak.
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Mass Spectrometry (MS): Confirming Mass and
Formula
Causality: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass

measurement, which is used to confirm the elemental composition and, by extension, the

molecular formula.

Challenges and Solutions: A well-known challenge in the MS analysis of boronic acids is their

tendency to undergo thermal dehydration in the ion source to form cyclic trimers known as

boroxines.[11] This can complicate the spectrum.

Solution: Employing "soft" ionization techniques like Electrospray Ionization (ESI),

particularly in negative ion mode, minimizes this degradation. Additionally, coupling liquid

chromatography with MS (LC-MS) allows for analysis at lower temperatures.[12][13]

Expected Ions:

[M-H]⁻: The deprotonated parent molecule is expected to be a prominent ion in negative ESI

mode.

[M+CH₃COO]⁻: An acetate adduct may be observed if ammonium acetate is used as a

mobile phase additive.

Boroxine Fragments: While minimized, ions corresponding to the dehydrated trimer may still

be present at low intensities.

Table 3: Expected Ions in High-Resolution Mass Spectrometry (Negative ESI)

Ion Calculated Exact Mass Description

[C₁₁H₁₂BFNO₃]⁻ 236.0899 [M-H]⁻

[C₁₁H₁₃BFNO₃ + CH₃COO]⁻ 296.1113 [M+Acetate]⁻

Protocol 2: UPLC-HRMS Analysis
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Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable

solvent such as acetonitrile or methanol.

Chromatography: Use a UPLC system with a C18 column. A typical mobile phase would be a

gradient of water and acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.[12]

MS Instrumentation: Couple the UPLC to a high-resolution mass spectrometer (e.g., Orbitrap

or TOF).

Ionization: Use an ESI source operating in negative ion mode.

Data Acquisition: Acquire data over a mass range of m/z 50-750.

Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to

the compound. Compare the measured exact mass of the [M-H]⁻ ion to the theoretical mass.

A mass accuracy of <5 ppm is required for confident formula assignment.

Vibrational Spectroscopy (FT-IR): Functional Group
Identification
Causality: Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of

chemical bonds. It serves as a rapid and reliable method to confirm the presence of key

functional groups.

Expected Absorption Bands:

O-H Stretch (Boronic Acid): A very broad and strong absorption centered around 3300 cm⁻¹.

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

Aliphatic C-H Stretch (Pyrrolidine): Sharp peaks just below 3000 cm⁻¹.

C=O Stretch (Tertiary Amide): A very strong and sharp absorption band between 1630-1680

cm⁻¹.[14] The lack of N-H bands in the 3200-3500 cm⁻¹ region confirms the amide is tertiary.

[15]

Aromatic C=C Stretch: Medium intensity peaks in the 1450-1600 cm⁻¹ region.
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B-O Stretch: A strong, characteristic band typically found around 1350 cm⁻¹.

Protocol 3: FT-IR Analysis
Sample Preparation: Place a small amount of the solid powder directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

Sample Collection: Lower the ATR anvil to ensure good contact with the sample and collect

the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Analysis: The background is automatically subtracted. Identify the key absorption bands

and compare them to expected values for the proposed structure.

X-ray Crystallography: The Definitive Proof
Causality: When an unambiguous, solid-state structure is required, single-crystal X-ray

crystallography is the gold standard.[16] It provides a three-dimensional map of electron

density, revealing precise bond lengths, bond angles, and intermolecular interactions, such as

the hydrogen-bonding networks common to boronic acids.[17]

Methodology Overview:

Crystal Growth: The most challenging step is often growing a single, defect-free crystal

suitable for diffraction (typically >0.1 mm).[18] This is usually achieved by slow evaporation

of a saturated solution.

Data Collection: The crystal is mounted on a diffractometer and irradiated with

monochromatic X-rays. A detector collects the diffraction pattern as the crystal is rotated.[18]

Structure Solution and Refinement: The diffraction data is processed to solve the phase

problem and generate an initial electron density map. This model is then refined

computationally to best fit the experimental data, yielding the final atomic positions.

Protocol 4: Single-Crystal X-ray Diffraction
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Crystal Growth: Attempt crystallization from various solvents (e.g., ethanol, water, ethyl

acetate) via slow evaporation, vapor diffusion, or solvent layering.

Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a

cryoloop.

Data Collection: Place the mounted crystal on the diffractometer, cool it under a stream of

nitrogen gas (e.g., 100 K) to minimize thermal vibrations, and collect diffraction data.

Structure Refinement: Use specialized software (e.g., Olex2, SHELX) to solve and refine the

crystal structure.

Validation: The final refined structure should have low R-factors and residual electron

density, confirming the quality of the model.

Conclusion: A Self-Validating Structural Dossier
The structural elucidation of (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid is

achieved not by a single measurement, but by the convergence of evidence from a suite of

orthogonal analytical techniques.

Caption: Convergence of analytical data to confirm the final structure.

HRMS validates the elemental formula. FT-IR confirms the presence of the expected functional

groups. The full suite of 1D and 2D NMR experiments pieces together the atomic connectivity,

while ¹¹B and ¹⁹F NMR specifically verify the integrity of the boron and fluorine centers. Finally,

X-ray crystallography can provide the ultimate, unambiguous proof of structure in the solid

state. Together, these data form a robust, self-validating dossier that provides absolute

confidence in the identity and purity of the material, a prerequisite for its successful application

in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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